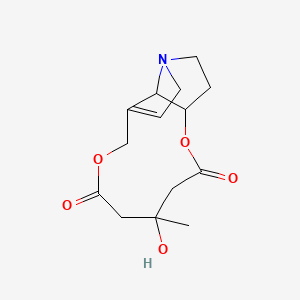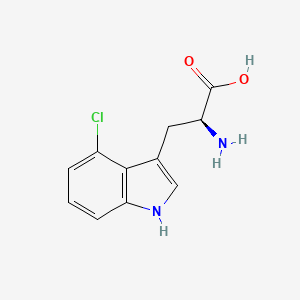
5-(Benzyloxy)picolinonitrile
Vue d'ensemble
Description
5-(Benzyloxy)picolinonitrile is a chemical compound with the molecular formula C13H10N2O . It has an average mass of 210.231 Da and a monoisotopic mass of 210.079315 Da . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H10N2O/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 .Applications De Recherche Scientifique
Photoinduced Reactions and Heterocycle Formation
Research on photoinduced reactions involving azirines and carboxylate esters has led to the synthesis of 5-alkoxy-3-oxazolines, showcasing the potential for creating complex heterocycles through regiospecific addition. These reactions demonstrate the versatility of nitrile and azirine compounds in synthesizing heterocyclic compounds, which could be analogous to the applications of "5-(Benzyloxy)picolinonitrile" in synthesizing new chemical entities (Gilgen et al., 1975).
Luminescence Quenching and Complex Formation
Studies on copper(II) porphyrins have investigated the equilibrium constants and thermodynamic parameters of five-coordinate complex formation with various donors, including pyridine derivatives. This research highlights the potential of pyridine and its derivatives in studying metal coordination chemistry and luminescence properties, relevant to exploring the applications of "this compound" in materials science and catalysis (Szintay & Horváth, 2001).
Organic Synthesis and Chemical Transformations
In the realm of organic synthesis, research on the ring enlargement of cyclopropyl derivatives and the study of N-acetylglucosamine derivatives' reactivity underscores the importance of nitrile and picoline derivatives in facilitating complex chemical transformations and enhancing reactivity. These studies illustrate the role of such compounds in synthesizing diverse organic structures, potentially including applications for "this compound" (Bailey et al., 1994); (Crich & Dudkin, 2001).
Coordination Polymers and Photocatalytic Activity
The synthesis and characterization of coordination compounds using tricarboxylic acid blocks highlight the potential of picolinic acid derivatives in materials science, particularly in designing metal-organic frameworks (MOFs) with photocatalytic applications. Such research points to the possibility of "this compound" being utilized in the development of new photocatalytic materials and MOFs (Gu et al., 2017).
Propriétés
IUPAC Name |
5-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECYLUEYDBZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574658 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78760-60-8 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)








![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)

